molecular formula C11H19N5O B1482958 1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one CAS No. 2098110-13-3

1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one

Cat. No. B1482958
CAS RN: 2098110-13-3
M. Wt: 237.3 g/mol
InChI Key: LPEROCFFNYMBKS-UHFFFAOYSA-N
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Description

1-(3-((4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one, commonly referred to as AMTPE, is a synthetic molecule that has been of increasing interest to the scientific community in recent years. AMTPE is a member of the piperidine family and has a wide range of applications in both laboratory and industrial settings. This molecule has a unique structure that allows it to interact with various biological systems and is known for its ability to act as a prodrug.

Scientific Research Applications

Synthesis and Characterization

The compound has been utilized in the synthesis of various derivatives through click chemistry approaches, leading to compounds with potential biological applications. For example, one study involved the synthesis of a derivative with significant yield, characterized by IR, NMR, and MS studies. The thermal stability was analyzed using TGA and DSC techniques, with structure confirmation through single crystal XRD analysis. The compound's cytotoxicity was evaluated, and molecular docking studies were conducted to understand its potential as a carrier protein (Govindhan et al., 2017).

Antimicrobial Studies

Triazole derivatives have been synthesized and shown antimicrobial behavior, indicating potential for developing new antimicrobial agents. The study on triazole-thiazolidine clubbed heterocyclic compounds demonstrated their synthesized compounds' characterization and screening for antimicrobial activity (Rameshbabu et al., 2019).

Antitumor and Antifungal Activities

Some derivatives have been explored for their antitumor and antifungal properties. For instance, piperazine-based tertiary amino alcohols and their dihydrochlorides were studied for their effect on tumor DNA methylation in vitro, showcasing potential antitumor activity (Hakobyan et al., 2020). Moreover, the synthesis of novel 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety revealed moderate to high fungicidal activities against various phytopathogens, providing insights into new fungicidal agents (Bai et al., 2020).

Corrosion Inhibition

Derivatives have also been evaluated for their corrosion inhibition properties. A study on piperidine derivatives demonstrated their effectiveness in suppressing the corrosion of brass in natural seawater, indicating potential applications in corrosion prevention (Raj & Rajendran, 2013).

Antioxidant Activities

Compounds derived from the base chemical structure have been investigated for their antioxidant properties, showcasing potential applications in protecting against oxidative stress. A study synthesized novel derivatives and evaluated their in vitro antioxidant activity, along with antimicrobial activities against various bacteria (Manap, 2021).

properties

IUPAC Name

1-[3-[[4-(aminomethyl)triazol-1-yl]methyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-9(17)15-4-2-3-10(6-15)7-16-8-11(5-12)13-14-16/h8,10H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEROCFFNYMBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one
Reactant of Route 2
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one
Reactant of Route 4
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one
Reactant of Route 5
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one
Reactant of Route 6
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one

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